In Vitro Antiviral Potency of JL118 vs. LJ001: 100-Fold Improvement in IC₅₀
The oxazolidine-2,4-dithione class, represented by JL118, was designed to overcome the potency limitations of the first-generation thiazolidine photosensitizer LJ001. Across a panel of enveloped viruses, JL118 exhibits an IC₅₀ below 10 nM, representing a >100-fold improvement over LJ001 (IC₅₀ ≤ 0.5 µM) [1]. This potency gain was achieved through scaffold replacement (oxazolidine-2,4-dithione core vs. thiazolidine) combined with optimized arylidene substitution, without introducing host-cell cytotoxicity at antiviral concentrations [1].
| Evidence Dimension | In vitro antiviral potency (IC₅₀) against enveloped viruses |
|---|---|
| Target Compound Data | IC₅₀ < 10 nM (JL118) |
| Comparator Or Baseline | IC₅₀ ≤ 0.5 µM (LJ001, thiazolidine progenitor) |
| Quantified Difference | >100-fold improvement in potency |
| Conditions | Panel of enveloped viruses including HIV-1, RVFV, and others; light-dependent ¹O₂ generation assay (PLoS Pathog 2013, Table S3) |
Why This Matters
Procurement of JL118 rather than LJ001 ensures nanomolar-level antiviral potency, reducing the compound mass required per experiment and widening the therapeutic window.
- [1] Vigant F, Lee J, Hollmann A, Tanner LB, Akyol Ataman Z, Yun T, et al. (2013) A Mechanistic Paradigm for Broad-Spectrum Antivirals that Target Virus-Cell Fusion. PLoS Pathog 9(4): e1003297. View Source
